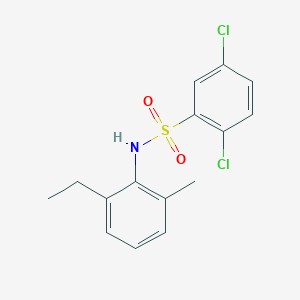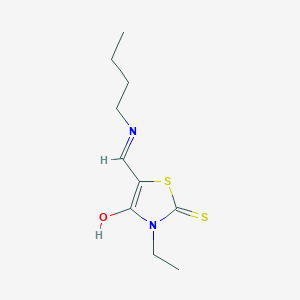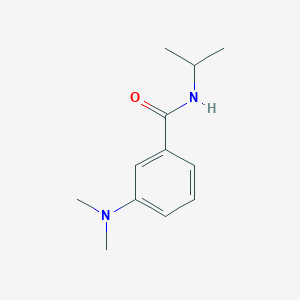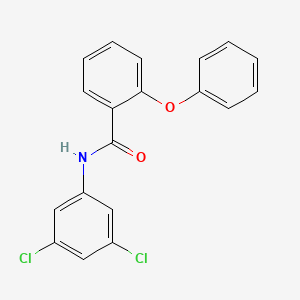
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S and a molecular weight of 344.26 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand the interactions between sulfonamides and biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity . The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide can be compared with other sulfonamides, such as:
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique combination of the ethyl and methyl groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C15H15Cl2NO2S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-ethyl-6-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-3-11-6-4-5-10(2)15(11)18-21(19,20)14-9-12(16)7-8-13(14)17/h4-9,18H,3H2,1-2H3 |
InChI Key |
FSUGXSGRKBWMGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11180457.png)
![6,8,8,9-tetramethyl-3-[(pyridin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180469.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180475.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B11180478.png)
![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11180482.png)

![{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11180495.png)
![N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11180501.png)


![2-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11180509.png)


![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate](/img/structure/B11180527.png)
